7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride 7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1427195-12-7
VCID: VC2883518
InChI: InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H
SMILES: COC1=NC=C2CCNCC2=C1.Cl.Cl
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride

CAS No.: 1427195-12-7

Cat. No.: VC2883518

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1,2,3,4-tetrahydro-[2,6]naphthyridine dihydrochloride - 1427195-12-7

Specification

CAS No. 1427195-12-7
Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
IUPAC Name 7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride
Standard InChI InChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H
Standard InChI Key MHJIYEJMKQQWFY-UHFFFAOYSA-N
SMILES COC1=NC=C2CCNCC2=C1.Cl.Cl
Canonical SMILES COC1=NC=C2CCNCC2=C1.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride belongs to the naphthyridine family, which is characterized by its fused ring structure containing nitrogen atoms. This compound is a derivative of 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, with the addition of two hydrochloride ions, making it a dihydrochloride salt. The formation of the dihydrochloride salt significantly alters the compound's physicochemical properties compared to its parent compound, particularly enhancing its water solubility, which is a common characteristic of hydrochloride salt forms. The structural backbone consists of a partially reduced naphthyridine ring system with a methoxy substituent at position 7, creating a unique chemical entity with potential bioactive properties.

Registry and Identification Data

The compound is uniquely identified through various systematic nomenclature systems and registry numbers as detailed in Table 1.

Table 1: Identification Parameters of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride

ParameterValueSource
CAS Number1427195-12-7
Molecular FormulaC9H14Cl2N2O
IUPAC Name7-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride
Standard InChIInChI=1S/C9H12N2O.2ClH/c1-12-9-4-8-5-10-3-2-7(8)6-11-9;;/h4,6,10H,2-3,5H2,1H3;2*1H
Standard InChIKeyMHJIYEJMKQQWFY-UHFFFAOYSA-N
SMILES NotationCOC1=NC=C2CCNCC2=C1.Cl.Cl
PubChem Compound ID86767577
Additional IdentifiersMFCD24368600, SB33526, CS-0341611, G64484

Physicochemical Properties

Basic Physical Properties

The physicochemical profile of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride, outlined in Table 2, demonstrates characteristics typical of dihydrochloride salts of heterocyclic compounds. Its molecular weight of 237.12 g/mol places it in the small molecule category, making it potentially suitable for various pharmaceutical applications where favorable pharmacokinetic properties are required . The compound exists as a solid at standard temperature and pressure, which is consistent with similar dihydrochloride salt forms of heterocyclic compounds. The presence of two hydrochloride moieties significantly impacts its solubility profile, enhancing dissolution in polar solvents compared to its free base form.

Table 2: Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride

PropertyValueSource
Molecular Weight237.12 g/mol
Physical StateSolid (at standard conditions)
SolubilityLikely highly soluble in water and polar solvents
Parent Compound7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (CID 72212329)

Structural Analysis

The molecular structure of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride features several key elements that contribute to its chemical behavior and potential biological activity. The naphthyridine core consists of two fused six-membered rings with nitrogen atoms at positions 2 and 6, creating a heterocyclic system with distinct electronic properties. The methoxy group at position 7 introduces polarity and potential hydrogen bond acceptor capability, which may influence interactions with biological targets. The tetrahydro nature indicates partial saturation of the ring system, specifically affecting positions 1, 2, 3, and 4, which alters the conformational flexibility and three-dimensional shape of the molecule compared to fully aromatic naphthyridine systems.

Synthesis and Preparation

General Synthetic Routes

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride typically involves a multi-step process beginning with the preparation of the parent compound, followed by salt formation. The general synthetic pathway typically includes the reaction of the free base form (7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine) with hydrochloric acid to form the dihydrochloride salt. This salt formation process enhances water solubility and can provide a more stable form of the compound for storage and handling purposes. The resulting dihydrochloride salt can be purified through crystallization or other methods to achieve the desired level of purity for research applications.

Chemical Reactivity and Stability

Stability Considerations

Biological and Pharmaceutical Relevance

Related Compounds with Established Activities

Related compounds in the naphthyridine family have demonstrated various biological activities worth noting for contextual understanding. For example, 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides have been investigated for PET imaging of metabotropic glutamate receptor 2, highlighting the potential of naphthyridine derivatives in neuroimaging applications . Additionally, compounds with structural similarities to 7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (which contains a different core structure but similar substituent patterns) have been reported to exhibit various bioactivities . These related bioactive compounds provide context for potential future investigations into the specific biological properties of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride.

Research Applications

Current Research Uses

Comparison with Structurally Related Compounds

Structure-Activity Relationship Considerations

Comparing 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride with structurally related compounds provides valuable insights into structure-activity relationships. The parent compound, 7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, shares the same carbon-nitrogen skeleton but lacks the two hydrochloride ions, which would significantly affect its solubility profile and potential interactions with biological systems . Similarly, variations in the position of the methoxy substituent or the degree of saturation in the ring system would be expected to alter the compound's three-dimensional structure and electronic properties, potentially leading to different biological activities or chemical reactivities.

Comparison with Other Naphthyridine Derivatives

Table 3: Comparison of 7-Methoxy-1,2,3,4-tetrahydro- naphthyridine dihydrochloride with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Properties
7-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine (Parent compound)Lacks two HCl moleculesLower water solubility, different crystalline properties
Ethyl 4-(2-fluoro-4-methyphenyl)-7-((2-methoxypyridin-4-yl)methyl)-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylateContains additional substituents including ethyl carboxylate and fluorophenyl groupsMore complex structure, different lipophilicity and binding properties
7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleDifferent heterocyclic core (pyrido[3,4-b]indole vs. naphthyridine)Different electronic distribution and potential biological targets

This comparative analysis highlights how structural modifications to the basic naphthyridine scaffold can result in compounds with potentially diverse properties and applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator